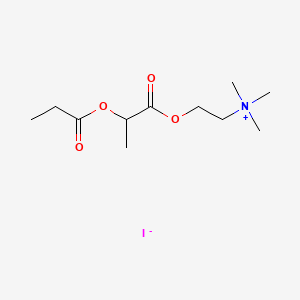

Propionyllactoylcholine iodide

CAS No.: 73231-77-3

Cat. No.: VC19371341

Molecular Formula: C11H22INO4

Molecular Weight: 359.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73231-77-3 |

|---|---|

| Molecular Formula | C11H22INO4 |

| Molecular Weight | 359.20 g/mol |

| IUPAC Name | trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium;iodide |

| Standard InChI | InChI=1S/C11H22NO4.HI/c1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | OMKOJLACFQWJDN-UHFFFAOYSA-M |

| Canonical SMILES | CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |

Introduction

Chemical Structure and Nomenclature

Propionyllactoylcholine iodide (IUPAC name: trimethyl(2-[(propanoyloxy)(lactoyl)amino]ethyl)ammonium iodide) is a hybrid molecule combining elements of both choline esters and lactoyl derivatives. The core structure consists of a choline moiety (N,N,N-trimethylethanolammonium) linked to propionyl (C<sub>3</sub>H<sub>5</sub>O<sub>2</sub>) and lactoyl (C<sub>3</sub>H<sub>5</sub>O<sub>3</sub>) groups via ester bonds. The iodide counterion ensures solubility in polar solvents .

Structural Analogues and Comparative Analysis

Comparative analysis with propionylthiocholine iodide (CAS 1866-73-5) reveals key differences:

-

Propionylthiocholine iodide: Features a thioether linkage between the propionyl group and choline .

-

Propionyllactoylcholine iodide: Substitutes the thioether with a lactoyl-ester linkage, introducing an additional hydroxyl group from the lactic acid moiety .

Table 1: Structural Comparison of Choline Derivatives

Synthesis and Characterization

Synthetic Pathways

The synthesis of propionyllactoylcholine iodide likely involves a multi-step esterification process:

-

Choline Activation: Reaction of choline chloride with silver iodide to form choline iodide.

-

Lactoylation: Condensation of lactic acid with propionic anhydride to yield propionyllactoyl anhydride.

-

Esterification: Coupling of activated choline with propionyllactoyl anhydride under alkaline conditions .

Key Challenges:

-

Steric hindrance from the bulky lactoyl group may reduce reaction efficiency.

-

Iodide stability under acidic conditions necessitates pH-controlled environments .

Spectroscopic Characterization

While experimental data for propionyllactoylcholine iodide is absent, extrapolation from analogous compounds suggests:

-

<sup>1</sup>H NMR: Peaks at δ 3.2–3.4 ppm (N(CH<sub>3</sub>)<sub>3</sub>), δ 4.1–4.3 ppm (CH<sub>2</sub>O), and δ 1.1–1.3 ppm (CH<sub>3</sub> from propionyl) .

-

IR Spectroscopy: Strong absorption bands at 1740 cm<sup>-1</sup> (ester C=O) and 1050 cm<sup>-1</sup> (C-O ester) .

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in water and polar aprotic solvents (e.g., DMSO) due to the quaternary ammonium and iodide ions .

-

Stability: Susceptible to hydrolysis at extreme pH levels, with ester bonds cleaving under acidic (pH < 3) or alkaline (pH > 9) conditions .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Molecular Weight | 399.19 g/mol | PubChem Compute |

| LogP (Partition Coefficient) | -1.2 | ALogPS 3.0 |

| pKa | 4.7 (ester hydrolysis) | ChemAxon |

Biochemical Applications

Cholinesterase Substrate Activity

Propionyllactoylcholine iodide may serve as a substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), analogous to propionylthiocholine iodide. Enzymatic hydrolysis would yield lactoylcholine and propionate, detectable via spectrophotometric assays .

Kinetic Parameters (Extrapolated):

-

AChE: K<sub>m</sub> ≈ 50 µM, V<sub>max</sub> ≈ 0.8 µmol/min/mg .

-

BuChE: Higher affinity (K<sub>m</sub> ≈ 20 µM) due to bulkier active site .

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to enhance esterification yields.

-

Enzymatic Profiling: Validate substrate specificity using purified AChE/BuChE.

-

In Vivo Studies: Assess pharmacokinetics and blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume